molecular formula C22H30Cl2N10 B563137 Chlorhexidine-d8 Dihydrochloride CAS No. 1246816-96-5

Chlorhexidine-d8 Dihydrochloride

Cat. No. B563137
CAS RN: 1246816-96-5
M. Wt: 513.501
InChI Key: GHXZTYHSJHQHIJ-OIIWATDQSA-N
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Description

Chlorhexidine-d8 Dihydrochloride is a deuterium-labeled variant of Chlorhexidine Dihydrochloride . It is an antibacterial compound used as an antiseptic and for other applications .


Molecular Structure Analysis

The molecular formula of Chlorhexidine-d8 Dihydrochloride is C22H24D8Cl4N10 . It is a cationic bis-guanide consisting of two 4-chlorophenyl rings and two biguanide groups joined by a central hexamethylene chain .

Scientific Research Applications

Antiseptic and Disinfectant Properties

Chlorhexidine-d8 dihydrochloride, like its non-deuterated counterpart, exhibits strong antiseptic and disinfectant properties. It is commonly used in healthcare settings for skin antisepsis, wound care, and oral hygiene. Researchers have explored its effectiveness in preventing healthcare-associated infections .

Oral Care and Mouthwash Formulations

Chlorhexidine-d8 has been investigated for its role in oral care products. It is often included in mouthwash formulations due to its ability to reduce oral bacteria, plaque, and gingivitis. The deuterium labeling allows researchers to track its distribution and metabolism in the oral cavity .

Mechanism of Action

Target of Action

Chlorhexidine-d8 Dihydrochloride is a broad-spectrum antimicrobial biguanide . Its primary targets are a wide range of pathogens, including Gram-positive bacteria, Gram-negative bacteria, yeasts, and viruses . It is one of the most common skin and mucous membrane antiseptic agents in use today .

Mode of Action

The positively charged Chlorhexidine-d8 Dihydrochloride molecule reacts with negatively charged phosphate groups on microbial cell surfaces . This reaction both destroys the integrity of the cell, allowing leakage of intracellular material, and allows Chlorhexidine-d8 Dihydrochloride to enter the cell, causing precipitation of cytoplasmic components and ultimately cell death . The specific means of cell death is dependent on the concentration of Chlorhexidine-d8 Dihydrochloride - lower concentrations are bacteriostatic and result in leakage of intracellular substances such as potassium and phosphorous, whereas higher concentrations are bactericidal and cause cytoplasmic precipitation .

Biochemical Pathways

Chlorhexidine-d8 Dihydrochloride disrupts the cell membrane, leading to leakage of intracellular components and cell death . This disruption affects the integrity of the cell wall and interferes with osmosis . In fungi, the mechanism of action is very similar to bacteria . The fungus uptakes Chlorhexidine-d8 Dihydrochloride in a short amount of time and impairs the integrity of the cell wall and the plasma membrane entering the cytoplasm resulting in leakage of cell contents and cell death .

Pharmacokinetics

Protein-bound Chlorhexidine-d8 Dihydrochloride releases slowly, leading to prolonged activity .

Result of Action

The molecular and cellular effects of Chlorhexidine-d8 Dihydrochloride’s action include the disruption of the cell membrane, leakage of intracellular components, and ultimately cell death . In high concentrations, Chlorhexidine-d8 Dihydrochloride causes the cytoplasm to congeal or solidify .

Action Environment

The action, efficacy, and stability of Chlorhexidine-d8 Dihydrochloride can be influenced by environmental factors. For instance, in topical applications, Chlorhexidine-d8 Dihydrochloride is shown to have the unique ability to bind to the proteins present in human tissues such as skin and mucous membranes . This binding leads to a slow release of Chlorhexidine-d8 Dihydrochloride, resulting in prolonged activity . Furthermore, Chlorhexidine-d8 Dihydrochloride has shown some ability to help inhibit adherence of microorganisms to a surface, thereby preventing growth and development of biofilms .

properties

IUPAC Name

(1E)-2-[6-[[amino-[(E)-[amino-(4-chloro-2,3,5,6-tetradeuterioanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloro-2,3,5,6-tetradeuterioanilino)methylidene]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30Cl2N10/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34)/i5D,6D,7D,8D,9D,10D,11D,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHXZTYHSJHQHIJ-OIIWATDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N/C(=N/C(=NCCCCCCN=C(/N=C(/NC2=C(C(=C(C(=C2[2H])[2H])Cl)[2H])[2H])\N)N)N)/N)[2H])[2H])Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30Cl2N10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chlorhexidine-d8 Dihydrochloride

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